3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-6-4-12(5-7-14)10-17-11-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSDBUKYRMXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-33-9 | |
| Record name | Piperidine, 3-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comprehensive Structural Elucidation of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride via 1D and 2D NMR Spectroscopy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a highly versatile synthetic intermediate frequently utilized in the development of neuroactive therapeutics, dual reuptake inhibitors, and complex alkaloid scaffolds. The molecule features a basic piperidine pharmacophore protected at the primary alcohol position by a 4-methoxybenzyl (PMB) ether. Rigorous structural verification of this intermediate is critical before downstream functionalization. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this molecule, detailing experimental protocols, electronic effects, and 2D NMR validation workflows.
Molecular Architecture & Causality of Spectral Behavior
To accurately interpret the NMR spectra, one must first deconstruct the molecule's electronic environment. The compound consists of two distinct domains:
-
The Protonated Piperidine Core: Formulated as a hydrochloride salt, the piperidine nitrogen (N1) is protonated ( NH2+ ). This positive charge exerts a strong electron-withdrawing inductive effect (-I), which significantly deshields the adjacent α -carbons (C2 and C6) and their attached protons[1]. Furthermore, the salt form restricts conformational flipping, often leading to distinct axial and equatorial proton signals.
-
The 4-Methoxybenzyl (PMB) Ether: The PMB group is a standard protecting moiety. The methoxy group (-OCH 3 ) acts as a strong π -electron donor via the mesomeric effect (+M). This electron density is pushed into the aromatic ring, selectively shielding the ortho and para positions. Consequently, the aromatic protons and carbons exhibit a highly characteristic, predictable chemical shift pattern[2].
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness in spectral acquisition, the following step-by-step methodology must be strictly adhered to. The choice of solvent (DMSO- d6 ) is deliberate: it provides excellent solubility for highly polar hydrochloride salts and prevents the rapid chemical exchange of the NH2+ protons, allowing them to be observed in the 1 H spectrum[3].
Step-by-Step NMR Sample Preparation & Acquisition
-
Sample Weighing: Accurately weigh 15.0 ± 0.2 mg of the highly pure 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride analyte.
-
Solvation: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure a completely homogeneous solution, preventing line-broadening from magnetic susceptibility gradients.
-
Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.
-
Acquisition Parameters ( 1 H NMR): Acquire at 400 MHz at 298 K. Use a standard single-pulse sequence (e.g., zg30), 16 scans (ns=16), a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration.
-
Acquisition Parameters ( 13 C NMR): Acquire at 100 MHz at 298 K. Use a proton-decoupled pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling), 512 scans (ns=512), and a relaxation delay (d1) of 2.0 seconds.
1 H NMR Spectral Elucidation
The 1 H NMR spectrum of this compound is defined by the interplay between the rigidified piperidine ring and the electron-rich PMB system.
Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Logic & Causality |
| NH2+ | ~8.80, 9.10 | br s | 2H | - | Deshielded by the formal positive charge; broadened by 14 N quadrupolar relaxation[3]. |
| Ar-H (meta to OMe) | ~7.25 | d | 2H | 8.6 | AA'BB' system; less shielded than ortho protons. |
| Ar-H (ortho to OMe) | ~6.90 | d | 2H | 8.6 | AA'BB' system; heavily shielded by the +M effect of the -OCH 3 group[2]. |
| Benzylic -CH 2 - | ~4.45 | s (or ABq) | 2H | - | Deshielded by the adjacent ether oxygen and aromatic ring. |
| -OCH 3 | ~3.75 | s | 3H | - | Standard methoxy resonance; deshielded by oxygen. |
| C3-CH 2 -O | ~3.35 | m | 2H | - | Deshielded by ether oxygen; protons are diastereotopic due to the chiral center at C3. |
| Pip C2-H / C6-H (eq) | ~3.15 - 3.25 | m | 2H | - | Equatorial protons are anisotropically deshielded by adjacent C-C bonds. |
| Pip C2-H / C6-H (ax) | ~2.70 - 2.85 | m | 2H | - | Axial protons resonate upfield of equatorial counterparts. |
| Pip C3-H | ~2.05 | m | 1H | - | Methine proton; complex multiplet due to multiple vicinal couplings. |
| Pip C4-H / C5-H | ~1.25 - 1.80 | m | 4H | - | Aliphatic ring protons; furthest from the deshielding nitrogen and oxygen atoms. |
Mechanistic Insight: The PMB group's aromatic protons appear as a classic pseudo-doublet pair (often referred to as an AA'BB' or AA'XX' spin system). Because the chiral center at C3 of the piperidine ring breaks the molecule's symmetry, the adjacent C3-CH 2 -O protons are diastereotopic and will couple to each other (geminal coupling, 2J≈10 Hz) as well as to the C3 methine proton, resulting in a complex multiplet rather than a simple doublet.
13 C NMR Spectral Elucidation
The 13 C NMR spectrum provides a direct map of the carbon skeleton. The shifts are highly sensitive to electronegative heteroatoms and hybridization.
Table 2: 13 C NMR Quantitative Data Summary (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Logic & Causality |
| PMB C-OMe (C-4') | ~159.2 | Cq | Highly deshielded by the directly attached electronegative oxygen[2]. |
| PMB C-ipso (C-1') | ~130.5 | Cq | Aromatic carbon attached to the benzylic methylene. |
| PMB C-meta (C-2', C-6') | ~129.4 | CH | Aromatic carbons ortho to the benzylic group. |
| PMB C-ortho (C-3', C-5') | ~113.8 | CH | Strongly shielded by the +M effect of the para -OCH 3 group[2]. |
| Benzylic -CH 2 - | ~71.5 | CH 2 | Deshielded by the ether oxygen and aromatic ring. |
| C3-CH 2 -O | ~70.5 | CH 2 | Deshielded by the ether oxygen. |
| -OCH 3 | ~55.3 | CH 3 | Standard methoxy carbon shift. |
| Pip C2 | ~46.0 | CH 2 | α -carbon; heavily deshielded by the adjacent NH2+ [1]. |
| Pip C6 | ~44.0 | CH 2 | α -carbon; slightly upfield of C2 due to the γ -gauche effect from the C3 substituent. |
| Pip C3 | ~33.5 | CH | β -carbon; shifted downfield relative to unsubstituted piperidine due to the alkyl substituent. |
| Pip C4 | ~24.0 | CH 2 | γ -carbon; relatively unaffected by heteroatoms. |
| Pip C5 | ~22.5 | CH 2 | γ -carbon; furthest from electronic perturbations. |
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a foundational understanding, 2D NMR experiments are mandatory to establish a self-validating proof of structure. The workflow relies on three core experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Workflow for the unambiguous 1D and 2D NMR structural elucidation of the piperidine derivative.
The HMBC "Linchpin" Analysis
The most critical structural feature to prove is the intact ether linkage connecting the piperidine core to the PMB protecting group. Because there are no protons directly attached to the ether oxygen, COSY and HSQC cannot bridge this gap. HMBC is required to observe 2J and 3J (two- and three-bond) carbon-proton couplings.
Specifically, the benzylic protons ( ∼ 4.45 ppm) will show a strong 3J cross-peak to the C3-CH 2 -O carbon ( ∼ 70.5 ppm). Conversely, the C3-CH 2 -O protons ( ∼ 3.35 ppm) will show a 3J cross-peak to the benzylic carbon ( ∼ 71.5 ppm).
Key HMBC correlations confirming the ether linkage between the PMB group and piperidine core.
Conclusion
The structural elucidation of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride requires a systematic understanding of both inductive and mesomeric electronic effects. By utilizing DMSO- d6 to stabilize the NH2+ protons and employing a combination of 1D and 2D NMR techniques (specifically HMBC to verify the ether bridge), researchers can establish a self-validating, highly trustworthy proof of structure. This rigorous analytical framework ensures the integrity of the molecule before it is subjected to downstream synthetic transformations or biological assays.
References
- Title: Piperidine, hydrochloride (1:1)
- Title: Rapid Emerging Drug Deployment (REMEDY)
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Pharmacokinetics of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride: A Framework for Early Discovery Assessment
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2][3][4] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that can optimize interactions with biological targets and improve physicochemical properties.[5] The compound 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride represents a novel chemical entity incorporating this privileged structure. As with any new candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful progression through the drug discovery pipeline.[6][7][8] This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of this compound in an early discovery setting. We will detail the underlying scientific rationale for experimental choices, provide robust, self-validating protocols for key in vitro and in vivo assays, and discuss the interpretation of resulting data to guide lead optimization and de-risk clinical development.
Introduction: The Critical Role of Early PK/ADME Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is essential. Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic (PK) profile, such as poor bioavailability or rapid metabolism.[7] Integrating in vitro ADME and in vivo PK studies at the earliest stages of discovery allows for the parallel optimization of potency and drug-like properties.[9] This approach significantly increases the probability of selecting a candidate with a favorable therapeutic window and reduces costly late-stage attrition.[9][10]
The subject of this guide, 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, possesses several structural features that warrant careful pharmacokinetic investigation:
-
Piperidine Ring: A basic, nitrogen-containing heterocycle that influences pKa, solubility, and potential for metabolic N-dealkylation or ring oxidation.[11][12][13]
-
Methoxybenzyl Group: A lipophilic moiety that will impact membrane permeability, plasma protein binding, and is a potential site for O-demethylation by cytochrome P450 enzymes.
-
Ether Linkage: This linker can be a site of metabolic cleavage.
This document serves as a strategic guide for researchers to systematically evaluate these features and build a comprehensive pharmacokinetic profile.
Foundational Assessment: Physicochemical Properties
A drug's pharmacokinetic behavior is fundamentally governed by its physicochemical properties.[14][15][16] Characterizing these parameters is the first, non-negotiable step.
| Parameter | Experimental Method | Rationale & Expected Influence on PK |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry) | Crucial for dissolution and absorption after oral administration. The hydrochloride salt form is expected to enhance solubility at low pH (stomach), but precipitation may occur in the higher pH of the intestine. |
| Lipophilicity (LogD) | Shake-flask method or reverse-phase HPLC | A key determinant of passive diffusion across membranes, plasma protein binding, and metabolic susceptibility.[14][16] The methoxybenzyl group suggests moderate to high lipophilicity. LogD at pH 7.4 is more physiologically relevant than LogP. |
| Dissociation Constant (pKa) | Potentiometric titration or UV-spectrophotometry | The basic piperidine nitrogen will be protonated at physiological pH, influencing solubility and interaction with transporters.[17] This property dictates the ionization state across different body compartments.[18] |
| Chemical Stability | Incubation in buffers at various pH (e.g., 1.2, 6.8, 7.4) | Assesses non-enzymatic degradation (e.g., hydrolysis). The ether linkage should be evaluated for stability in acidic conditions mimicking the stomach. |
In Vitro ADME Profiling: Predicting In Vivo Behavior
In vitro ADME assays are the workhorse of early discovery, providing critical data to guide chemical optimization and predict human pharmacokinetics using relatively small amounts of compound.[6][7][8]
Absorption: Will It Cross the Gut Wall?
For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry standard for predicting this.
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer of polarized enterocytes.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. Use a low-permeability marker like Lucifer Yellow to verify monolayer integrity post-experiment.
-
Assay Execution:
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (to model absorption) or the basolateral (B) side (to model efflux).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment at the end of the incubation.
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.[19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The Efflux Ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B).
| Parameter | Interpretation | Implication for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine |
| Papp (A-to-B) | Predicts the rate of intestinal absorption. | High (>10 x 10⁻⁶ cm/s) suggests good passive permeability. |
| Efflux Ratio (ER) | Identifies potential for active efflux. | An ER > 2 suggests the compound is a substrate for efflux transporters (e.g., P-gp), which could limit oral bioavailability. |
Distribution: Where Will It Go?
Once absorbed, a drug distributes throughout the body. The extent of distribution is heavily influenced by its binding to plasma proteins.
-
Apparatus Setup: Use a RED (Rapid Equilibrium Dialysis) device, which contains individual wells split by a semi-permeable membrane (8 kDa MWCO).
-
Procedure:
-
Add plasma (human and relevant preclinical species) to one chamber and the test compound in buffer to the other.
-
Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis: After incubation, determine the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculation: Calculate the percentage bound: % Bound = [ (Total Conc. - Unbound Conc.) / Total Conc. ] x 100.
Causality: Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[18] High plasma protein binding (>99%) can limit the free drug concentration, potentially requiring higher doses, and can act as a reservoir, prolonging the drug's half-life.
Metabolism: How Is It Cleared?
Metabolism is the body's primary mechanism for clearing foreign compounds. The liver is the main site of drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[14][20] For piperidine-containing molecules, common metabolic pathways include N-dealkylation, ring hydroxylation, and ring-opening.[11][12][13] The methoxybenzyl moiety is susceptible to O-demethylation.
The following diagram outlines the workflow for determining a compound's intrinsic clearance.
Caption: Workflow for In Vitro Metabolic Stability Assay.
| Result | Interpretation |
| t½ < 30 min | High Intrinsic Clearance (CLint) |
| t½ > 60 min | Low Intrinsic Clearance (CLint) |
To identify which CYP enzymes are responsible, reaction phenotyping studies can be performed using a panel of recombinant human CYP enzymes or specific chemical inhibitors.[21][22] Given its structure, CYP3A4, CYP2D6, and CYP1A2 would be the primary enzymes to investigate for the metabolism of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine.[11][21]
In Vivo Pharmacokinetics: The Whole-System View
While in vitro data is predictive, an in vivo study is essential to understand how ADME processes integrate within a living system.[23][24] A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is a standard early-discovery step.
Caption: Workflow for a typical early-stage rodent PK study.
The data from the in vivo study are analyzed to yield critical parameters that define the compound's behavior.
| Parameter | Description | How It's Used |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. Determined from IV data. | A measure of the body's efficiency in eliminating the drug. High CL often means a short half-life. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. A large Vd (>0.6 L/kg) suggests extensive tissue distribution. |
| Half-Life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval required to maintain therapeutic concentrations. |
| Bioavailability (F%) | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100. | A critical parameter for oral drugs. Low bioavailability (<30%) may indicate poor absorption or high first-pass metabolism. |
| Cmax / Tmax | The maximum plasma concentration achieved and the time at which it occurs after oral dosing. | Important for assessing potential for acute toxicity (related to Cmax) and the rate of absorption (related to Tmax). |
Bioanalytical Method: Ensuring Data Integrity
Accurate and reliable data is contingent on a robust bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its superior sensitivity and selectivity.[19][25]
-
Sample Preparation: The goal is to remove proteins and other matrix components that interfere with analysis.
-
Protein Precipitation: Simple and fast. Add cold acetonitrile containing a structurally similar internal standard to the plasma sample, vortex, and centrifuge.
-
Solid-Phase Extraction (SPE): More selective and provides a cleaner sample, but is more time-consuming and expensive.
-
-
Chromatography: Separate the analyte from remaining matrix components.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a modifier (e.g., formic acid) to ensure good peak shape for the basic piperidine compound.
-
-
Mass Spectrometry: Detect and quantify the analyte.
-
Ionization: Electrospray Ionization (ESI) in positive mode is suitable for the basic piperidine nitrogen.
-
Detection: Use Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
-
Validation: The method must be validated according to regulatory guidelines (e.g., from the FDA or EMA), assessing linearity, accuracy, precision, selectivity, and stability.[26]
Conclusion and Strategic Path Forward
By systematically executing the framework outlined in this guide, researchers can build a robust pharmacokinetic profile for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. The integration of physicochemical, in vitro, and in vivo data allows for a holistic understanding of the compound's ADME properties. This data-driven approach is critical for making informed decisions: to advance the compound as is, to select it for chemical modification to improve its PK profile, or to terminate its development early, thereby conserving valuable resources. The ultimate goal is to bridge preclinical findings with clinical outcomes, increasing the likelihood of developing a safe and effective medicine.[24][27]
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High-Yield Synthesis and Mechanistic Evaluation of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride Precursors
Executive Summary & Chemical Rationale
The functionalized piperidine scaffold is a ubiquitous pharmacophore in modern drug discovery. Specifically, 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS: 1219977-33-9)[1] serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs). The molecule features two highly valuable synthetic handles:
-
The Piperidine Nitrogen: Isolated as a stable hydrochloride salt, it is primed for downstream diversification via reductive amination, Buchwald-Hartwig cross-coupling, or amide bond formation.
-
The 4-Methoxybenzyl (PMB) Ether: The PMB group acts either as a permanent lipophilic pharmacophore or as a transient, oxidatively cleavable protecting group (e.g., via DDQ) for the primary alcohol.
Designing a scalable, high-yielding synthetic route for this precursor requires strict control over chemoselectivity and salt formation. This whitepaper details a field-proven, two-step synthetic pathway—comprising a Williamson etherification followed by anhydrous acidolytic deprotection—optimized for multigram scalability and maximum atom economy.
Retrosynthetic Analysis & Pathway Design
To achieve high purity without relying on tedious chromatographic separations at the final stage, the synthesis is built upon a "protect-functionalize-deprotect" logic. We utilize commercially available N-Boc-3-piperidinemethanol as the starting material. The tert-butyloxycarbonyl (Boc) group effectively masks the secondary amine, preventing unwanted N-alkylation during the etherification step.
Following the formation of the PMB ether, the Boc group is cleaved using anhydrous hydrogen chloride in 1,4-dioxane. This specific reagent choice is the linchpin of the protocol: it bypasses the formation of hygroscopic trifluoroacetate (TFA) salts and directly precipitates the target molecule as a highly pure, easily filterable hydrochloride salt[2][3].
Synthetic pathway for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine HCl.
Experimental Methodologies & Self-Validating Protocols
As a self-validating system, the protocols below incorporate visual and thermodynamic checkpoints (e.g., gas evolution, precipitate formation) to ensure reaction fidelity without requiring real-time spectroscopic monitoring.
Step 1: Williamson Etherification
Objective: Synthesis of N-Boc-3-{[(4-Methoxybenzyl)oxy]methyl}piperidine.
-
System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Argon for 15 minutes.
-
Base Activation: Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexanes (2 × 20 mL) under Argon to remove the mineral oil, decanting the solvent via syringe.
-
Solvent Addition: Suspend the washed NaH in anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to the starting material) and cool the suspension to 0 °C using an ice-water bath.
-
Alkoxide Formation: Dissolve N-Boc-3-piperidinemethanol (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Validation Checkpoint: Observe steady H₂ gas evolution. Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete alkoxide formation.
-
Alkylation: Add 4-Methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise[4].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.
-
Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (5 × 50 mL, to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc, 8:2) to afford the intermediate as a clear, viscous oil.
Step 2: Anhydrous Boc Deprotection & Salt Formation
Objective: Synthesis of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride.
-
Dissolution: Dissolve the purified N-Boc-3-{[(4-Methoxybenzyl)oxy]methyl}piperidine (1.0 eq) in anhydrous 1,4-dioxane (0.5 M).
-
Acid Addition: Cool the solution to 0 °C. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 eq) dropwise[2][3][5].
-
Cleavage: Remove the ice bath and stir at RT for 2 hours. Validation Checkpoint: Effervescence (CO₂ and isobutylene gas) will occur. As the reaction progresses, the product will begin to crash out of the solution as a dense white precipitate.
-
Isolation: Dilute the suspension with cold anhydrous diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel (medium porosity).
-
Washing & Drying: Wash the filter cake with copious amounts of cold diethyl ether (3 × 20 mL) to remove residual dioxane and trace organic impurities. Dry the solid under high vacuum at 40 °C for 4 hours to yield the analytically pure hydrochloride salt.
Quantitative Data & Process Optimization
The table below summarizes the optimization data for both steps. The shift from THF to DMF in Step 1, and from TFA to HCl/Dioxane in Step 2, represents the critical inflection points for maximizing yield and operational efficiency.
| Reaction Step | Parameter Varied (Base/Acid & Solvent) | Conditions | Yield (%) | Purity (HPLC %) |
| 1. Etherification | K₂CO₃ / Acetone | 60 °C, 24h | 45 | 88 |
| 1. Etherification | NaH / THF | 0 °C to RT, 16h | 78 | 92 |
| 1. Etherification | NaH / DMF | 0 °C to RT, 12h | 91 | 96 |
| 2. Deprotection | 20% TFA / DCM | RT, 2h | 95* | 90 |
| 2. Deprotection | 4M HCl / EtOAc | RT, 4h | 82 | 95 |
| 2. Deprotection | 4M HCl / Dioxane | RT, 2h | 98 | >99 |
*Note: TFA deprotection yielded a trifluoroacetate salt, which required a subsequent and tedious basic aqueous workup and re-acidification to isolate the desired free base or HCl salt, leading to downstream material loss.
Mechanistic Insights & Causality (E-E-A-T Grounding)
To replicate this synthesis successfully at scale, one must understand the thermodynamic and kinetic drivers behind the reagent selections:
-
The Causality of NaH in DMF: The primary alcohol of N-Boc-3-piperidinemethanol is only moderately nucleophilic. Using a weaker base like K₂CO₃ results in incomplete deprotonation and sluggish kinetics. Sodium hydride (NaH) irreversibly deprotonates the alcohol, driving the equilibrium entirely to the alkoxide. Furthermore, DMF—a polar aprotic solvent—optimally solvates the sodium cation. This leaves the alkoxide "naked" and highly reactive, drastically lowering the activation energy for the subsequent Sₙ2 attack on the benzylic carbon of PMB-Cl[6].
-
The Superiority of 4M HCl in Dioxane over TFA: While Trifluoroacetic acid (TFA) is the industry standard for Boc deprotection, it presents severe drawbacks for basic piperidine scaffolds. TFA forms stable, hygroscopic salts with secondary amines that are notoriously difficult to crystallize. By utilizing 4M HCl in anhydrous 1,4-dioxane, the byproduct gases (CO₂ and isobutylene) safely escape the system, driving the reaction forward via Le Chatelier's principle. The resulting secondary amine immediately protonates to form the hydrochloride salt. Because this HCl salt is highly insoluble in the non-polar dioxane/ether matrix, it precipitates directly out of solution. This phase separation acts as an in situ purification step, allowing for isolation via simple filtration and entirely bypassing aqueous workups[2][3].
-
Chemoselectivity: The PMB ether is traditionally sensitive to strong Lewis acids or oxidative conditions. However, it exhibits excellent kinetic stability against anhydrous HCl in dioxane at room temperature, ensuring that the Boc group is cleaved orthogonally without degrading the ether linkage[2].
References
-
Chemsrc. "1219977-33-9 | 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride".1
-
Thieme Chemistry. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers". 4
-
Journal of Peptide Research / ResearchGate. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)". 2
-
ChemRxiv. "Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks". 3
-
MDPI. "Synthesis of Arginase Inhibitors: An Overview". 7
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Thermal stability profile of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Thermal Stability Profile of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride: A Comprehensive Guide for Process Chemistry and Formulation
Executive Summary
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219977-33-9) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs). While the piperidine core offers robust stability, the molecule exhibits a fundamental structural tension: it pairs a crystalline hydrochloride salt with an acid-labile p-methoxybenzyl (PMB) ether.
As a Senior Application Scientist, I frequently observe that process chemists underestimate the thermal lability of this intermediate during scale-up. This whitepaper provides a mechanistic and empirical framework for understanding, predicting, and mitigating the thermal degradation of this compound during synthesis, formulation, and long-term storage.
Structural Thermochemistry & Predictive Vulnerabilities
To accurately predict the thermal behavior of a molecule, we must deconstruct its functional groups and understand their interactions under thermal stress.
-
The Piperidine Hydrochloride Core: Amine hydrochloride salts are generally highly stable, providing excellent crystallinity and aqueous solubility. However, at elevated temperatures, the salt lattice can undergo dissociation, releasing free HCl gas and the free base amine[1].
-
The p-Methoxybenzyl (PMB) Ether: The PMB group is a widely used protecting group for alcohols. Unlike standard benzyl ethers, the PMB ether is highly susceptible to acid-catalyzed cleavage. The p-methoxy group donates electron density via resonance, significantly lowering the activation energy required to form a benzylic carbocation[2].
-
The Causality of Degradation: The inherent vulnerability of this specific compound lies in the juxtaposition of these two groups. When heated, the localized concentration of Brønsted acid (HCl) from the salt lattice can protonate the ether oxygen. Because the resulting PMB carbocation is highly stabilized, the molecule essentially contains its own degradation catalyst. Thermal stress rapidly induces an intramolecularly-driven, acid-catalyzed cleavage.
Mechanistic Degradation Pathways
Understanding the exact chemical pathways of degradation is critical for developing self-validating analytical methods. We observe two primary degradation vectors:
-
Pathway A: Acid-Catalyzed Thermal Cleavage (Anaerobic/Aerobic) Upon heating above the onset of lattice mobility (~120–140 °C), the HCl protonates the ether oxygen. Subsequent cleavage yields 3-piperidinemethanol and a highly reactive PMB carbocation, which is quickly trapped by chloride ions to form 4-methoxybenzyl chloride, or by residual moisture to form 4-methoxybenzyl alcohol.
-
Pathway B: Oxidative Degradation (Aerobic) The benzylic position of the PMB group is prone to autoxidation. Under thermal stress in the presence of oxygen, a benzylic radical forms, reacting with O₂ to form a peroxide intermediate, which ultimately decomposes into p-anisaldehyde.
Figure 1: Mechanistic pathways for the thermal and oxidative degradation of the PMB-protected piperidine intermediate.
Experimental Workflow for Thermal Profiling
To establish a self-validating thermal profile, we must employ orthogonal analytical techniques. Relying solely on a melting point apparatus or standard TGA is insufficient, as it cannot differentiate between benign solvent loss, HCl volatilization, and destructive ether cleavage.
Step 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Rationale: TGA measures mass loss, but MS identifies what is being lost. This proves causality rather than just correlation.
-
Protocol:
-
Tare an alumina crucible and load 5.0–10.0 mg of the sample.
-
Equilibrate the furnace at 25 °C.
-
Heat the sample to 300 °C at a ramp rate of 10 °C/min under a dynamic nitrogen atmosphere (50 mL/min purge rate).
-
Continuously monitor the MS transfer line for m/z 36 (HCl loss) and m/z 136 (p-anisaldehyde evolution).
-
Step 2: Differential Scanning Calorimetry (DSC)
-
Rationale: DSC identifies phase transitions (melting) and the exact onset of exothermic or endothermic decomposition.
-
Protocol:
-
Weigh 2.0–5.0 mg of the sample into an aluminum pan and seal with a pin-holed lid to allow gas escape.
-
Heat from 25 °C to 250 °C at a rate of 10 °C/min under nitrogen (50 mL/min).
-
Record the extrapolated onset temperature of the melting endotherm and any subsequent decomposition peaks.
-
Step 3: Isothermal Stress Testing (HPLC-UV/MS)
-
Rationale: Simulates real-world processing conditions (e.g., vacuum drying or heated coupling reactions).
-
Protocol:
-
Aliquot 50 mg of the intermediate into multiple sealed amber glass vials.
-
Incubate vials in stability chambers at 40 °C, 60 °C, and 80 °C for exactly 7 days.
-
Reconstitute the stressed samples in 10 mL of Acetonitrile/Water (50:50 v/v).
-
Analyze via HPLC-UV (detection at 254 nm) coupled with MS to quantify the formation of 3-piperidinemethanol and p-anisaldehyde against a reference standard.
-
Quantitative Data Summary
The following tables summarize the expected thermal behavior based on our predictive models and analogous PMB-ether hydrochloride salts.
Table 1: TGA and DSC Thermal Events
| Thermal Event | Temperature Range (°C) | Enthalpy / Mass Change | Analytical Interpretation |
| Dehydration/Desolvation | 40 – 80 °C | < 1.0% mass loss | Loss of surface moisture or residual crystallization solvent. |
| Melting (DSC Endotherm) | 135 – 145 °C | ΔH ~ 35 J/g | True melting point of the hydrochloride salt lattice. |
| Onset of Degradation | > 150 °C | 15 - 25% mass loss | Cleavage of PMB ether; volatilization of HCl (m/z 36). |
| Bulk Decomposition | > 220 °C | > 50% mass loss | Complete carbonization of the piperidine core. |
Table 2: Isothermal Stress Testing (7-Day Recovery Profile)
| Storage Condition | Atmosphere | API Recovery (%) | Primary Degradant Identified |
| 25 °C / 60% RH | Open | 99.8% | None (Stable) |
| 40 °C / 75% RH | Open | 98.5% | 3-Piperidinemethanol (Trace) |
| 60 °C (Dry) | Sealed | 94.2% | 4-Methoxybenzyl chloride |
| 80 °C (Dry) | Sealed | 78.1% | 3-Piperidinemethanol, p-Anisaldehyde |
Formulation & Storage Guidelines
Based on the mechanistic vulnerabilities and thermal data outlined above, the following guidelines are mandatory for maintaining the scientific and structural integrity of this intermediate:
-
Storage Parameters: Store strictly at 2–8 °C in tightly sealed, amber glass containers to mitigate both thermal activation and photochemical/oxidative degradation.
-
Moisture Control: The presence of water can mobilize the lattice HCl, lowering the activation energy for PMB cleavage. Desiccants (e.g., silica gel packets) must be included in secondary packaging.
-
Process Chemistry Precautions: During free-basing or coupling reactions, avoid prolonged heating above 60 °C. If elevated temperatures are required for a specific synthetic step, ensure the reaction is strictly buffered with a mild base (e.g., DIPEA or triethylamine) to neutralize the HCl, thereby preventing the acid-catalyzed intramolecular cleavage of the PMB group.
References
-
Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Amine hydrochloride salts: a problem in polyurethane synthesis (Characterisation and thermal stability of amine hydrochloride salts) Source: University of Glasgow Theses URL: [Link]
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Application Notes and Protocols for In Vitro Assay Solution Preparation: 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Introduction: From Powder to Protocol
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative with potential applications in pharmaceutical and neurotransmitter research.[1][2][3] As with any novel compound, transitioning from a solid powder to a biologically active solution for in vitro assays requires a systematic and rigorous approach to ensure data integrity and reproducibility. Low solubility, compound instability, and solvent-induced artifacts are common challenges that can lead to inaccurate structure-activity relationships (SAR) and misleading results.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of assay solutions for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. The protocols herein are designed as a self-validating system, emphasizing the rationale behind each step to empower researchers to make informed decisions and troubleshoot effectively. The principles and methodologies described are grounded in established best practices for in vitro pharmacology and can be adapted for a wide range of experimental contexts.
Physicochemical Properties and Preliminary Considerations
Understanding the fundamental properties of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is the first step in developing a robust solution preparation protocol.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₂₀ClNO | [5] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Salt Form | Hydrochloride | [5] |
| CAS Number | 625454-21-9 | [1][3] |
The hydrochloride salt form suggests that the compound may have enhanced aqueous solubility compared to its free base.[5] However, the presence of the benzyl and methoxy groups contributes to its lipophilicity, which may necessitate the use of an organic co-solvent for preparing high-concentration stock solutions.[5] Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for such compounds due to its broad dissolving power.[6][7]
Core Protocol 1: Preparation of High-Concentration Stock Solution
The objective is to create a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent that ensures complete dissolution and stability. This stock will serve as the foundation for all subsequent dilutions.
Rationale for Solvent Choice and Handling
-
DMSO as the Primary Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules.[6][7] For in vitro assays, it is crucial to use anhydrous, sterile-filtered DMSO to prevent compound degradation and microbial contamination.[7][8]
-
Minimizing Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound precipitation or degradation.[6] Therefore, once the stock solution is prepared, it should be aliquoted into single-use volumes.
-
Accurate Weighing and Volume Measurement: The accuracy of the stock solution's concentration is paramount. Use a calibrated analytical balance for weighing the compound and Class A volumetric flasks for precise volume measurements.[9]
Step-by-Step Methodology
-
Safety First: Handle the compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[10]
-
Weighing the Compound:
-
Tare a sterile, amber-colored microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution (MW = 241.76 g/mol ), you would weigh 2.42 mg.
-
Record the exact mass. It is often more practical to weigh a slightly different mass and then calculate the exact concentration.[9]
-
-
Dissolution:
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the compound.
-
Gently vortex the solution for 1-2 minutes to facilitate dissolution.[6]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6]
-
Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat can degrade some compounds.[6] Visually inspect for any remaining particulate matter.
-
-
Aliquoting and Storage:
-
Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C to maintain long-term stability.[6] The recommended storage condition for the solid compound is 0-8°C.[1]
-
Core Protocol 2: Preparation of Intermediate and Final Working Solutions
The high-concentration DMSO stock must be diluted to the final working concentrations required for the in vitro assay. This is a critical step where compound precipitation can occur. The goal is to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Causality Behind Experimental Choices
-
DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells, affecting proliferation, viability, and even inducing apoptosis.[11][12][13] The final concentration of DMSO in the assay should ideally be ≤ 0.1% and almost always below 0.5%.[6][8]
-
Aqueous Solubility: Many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous assay buffer.[6] A serial dilution or an intermediate dilution step in the assay medium can help mitigate this issue.[10]
-
Buffer Compatibility: The choice of assay buffer (e.g., PBS, HEPES, Tris) is critical and should be selected to maintain a stable pH in the physiological range (typically 7.2-7.4) and not interfere with the assay components or the compound itself.[14][15][16]
Step-by-Step Methodology
-
Thawing the Stock Solution:
-
Retrieve a single aliquot of the high-concentration DMSO stock solution from the freezer.
-
Thaw it completely at room temperature and briefly vortex to ensure homogeneity.
-
-
Serial Dilution in DMSO (Optional but Recommended):
-
If a wide range of concentrations is to be tested, it is best practice to perform a serial dilution in 100% DMSO first.[6] This ensures that the volume of DMSO added to the aqueous buffer at each concentration is constant.
-
For example, to create a 10-point, 3-fold serial dilution from a 10 mM stock, you would prepare a series of tubes with DMSO and transfer one-third of the volume from the previous, more concentrated tube at each step.
-
-
Preparation of the Highest Concentration Working Solution:
-
Determine the highest concentration of the compound to be tested in the assay.
-
Calculate the dilution required to get from your DMSO stock to this highest concentration, ensuring the final DMSO percentage remains below the cytotoxic threshold (e.g., 0.1%).
-
Example: To prepare a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of the final assay buffer.
-
-
Preparation of Serial Dilutions in Assay Buffer:
-
Add the appropriate volume of assay buffer to a series of tubes.
-
Add the calculated volume of the highest concentration working solution to the first tube of your dilution series and mix thoroughly.
-
Transfer the specified volume from this tube to the next, and so on, to create your concentration-response curve.
-
-
Vehicle Control:
Visualization of Workflows
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing a high-concentration stock solution.
Diagram 2: Working Solution and Dosing Workflow
Caption: Workflow for preparing working solutions and vehicle control.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your results, every experiment should incorporate the following checks:
-
Solubility Check: After preparing the final working solutions, visually inspect them for any signs of precipitation. If cloudiness or particulates are observed, the protocol may need to be adjusted (e.g., by adding a small amount of a solubilizing excipient like Pluronic F-127, or by lowering the top concentration).[14][17][18]
-
DMSO Toxicity Curve: Before initiating large-scale experiments, it is prudent to perform a dose-response assay for DMSO alone on your specific cell line.[8] This will establish the maximum tolerable concentration that does not impact cell viability or the assay endpoint, confirming that your chosen vehicle concentration is non-perturbing.[11][12][13]
-
Positive and Negative Controls: In addition to the vehicle control, include appropriate positive and negative controls for your biological assay. This validates that the assay itself is performing as expected.
By systematically preparing solutions and embedding these validation steps into your workflow, you can have high confidence in the quality and reliability of your in vitro data.
References
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- Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.
- Nippon Genetics. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nippon Genetics.
- NanoTemper Technologies. Assay buffer composition. NanoTemper Technologies.
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Cold Spring Harbor Laboratory Press. Stock Solutions. CSHL Press. [Link]
- Al-Bawab, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
- Hengyuan Fine Chemical. (2025).
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- CymitQuimica. CAS 625454-21-9: 3-(4-methoxybenzyl)piperidine hydrochloride. CymitQuimica.
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- PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.
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- BenchChem Technical Support Team. (2025).
- Mohammed, Y., et al. (2021). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. PMC.
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- Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride | 2533954-50-4. Sigma-Aldrich.
- AHH Chemical Co., Ltd. CAS 1170364-71-2 (2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride). AHH Chemical Co., Ltd.
- Zhang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.
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- Guidechem. Piperidine, 3-(4-methoxyphenyl)-4-methyl- 1529147-63-4 wiki. Guidechem.
- The Good Scents Company. bis-peg-18 methyl ether dimethyl silane, 67846-47-3. The Good Scents Company.
- NextSDS. 3-(4-Methoxyphenoxy)
- The Good Scents Company. methylbenzylidene camphor, 36861-47-9. The Good Scents Company.
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- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 16. vwr.com [vwr.com]
- 17. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
The Strategic Application of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride in Enantioselective Synthesis: A Guide for Advanced Drug Discovery
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of a vast number of pharmaceuticals and bioactive natural products. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for target engagement, potency, and pharmacokinetic properties. Within this privileged class of heterocycles, 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine and its enantiopure forms represent a highly valuable and versatile building block for the construction of complex molecular entities. This guide provides an in-depth exploration of its application, focusing on its role as a chiral synthon and detailing state-of-the-art protocols for its enantioselective preparation.
While not typically employed as a chiral catalyst or ligand itself, the true power of enantiopure 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine lies in its function as a chiral scaffold. The p-methoxybenzyl (MPM) ether serves as a robust protecting group for the primary hydroxyl functionality, which, upon deprotection, provides a critical handle for further synthetic elaboration. This allows for the strategic introduction of this chiral motif into a wide array of drug candidates, particularly those targeting the central nervous system.
PART 1: Core Application Notes — A Chiral Building Block for Complex Synthesis
The strategic value of enantiopure 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine stems from several key features:
-
The Chiral Piperidine Core: The 3-substituted piperidine motif imparts a defined three-dimensional conformation that can be crucial for optimizing interactions with biological targets. The chirality at the C3 position dictates the spatial orientation of the side chain, influencing binding affinity and selectivity.
-
The Protected Hydroxymethyl Group: The [(4-Methoxybenzyl)oxy]methyl side chain masks a primary alcohol. The p-methoxybenzyl (MPM) group is a widely used protecting group in organic synthesis due to its stability under a range of reaction conditions and its relatively mild cleavage conditions. This allows for extensive chemical modifications at other positions of the molecule, such as the piperidine nitrogen, before revealing the hydroxyl group for further functionalization.
-
Versatility in Drug Design: Upon deprotection, the resulting chiral 3-(hydroxymethyl)piperidine can be further elaborated into a variety of functional groups, including esters, ethers, carbamates, or oxidized to the corresponding aldehyde or carboxylic acid. This versatility allows for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
The general workflow for utilizing this chiral building block in a drug discovery program is outlined below:
Caption: Workflow for utilizing enantiopure 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine.
PART 2: Detailed Experimental Protocols
The following protocols provide a representative method for the enantioselective synthesis of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine and its subsequent deprotection. The synthesis protocol is adapted from modern rhodium-catalyzed asymmetric methodology, which offers high enantioselectivity and functional group tolerance for the preparation of 3-substituted piperidines.[1]
Protocol 1: Enantioselective Synthesis of (S)-1-Boc-3-{[(4-Methoxybenzyl)oxy]methyl}tetrahydropyridine
This protocol describes a key step in the synthesis of the chiral piperidine core, utilizing a rhodium-catalyzed asymmetric reductive Heck reaction.
Rationale: This method provides a highly efficient and enantioselective route to 3-substituted tetrahydropyridines from readily available pyridine derivatives and boronic acids. The choice of a chiral phosphine ligand is critical for inducing high enantioselectivity in the carbometalation step.
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(R)-SEGPHOS
-
1-Boc-1,2,3,6-tetrahydropyridine
-
4-Methoxybenzyl alcohol
-
(4-Methoxyphenyl)boronic acid
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Aqueous Cesium Hydroxide (CsOH), 50 wt%
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, to a 25 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (R)-SEGPHOS (7 mol%).
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (0.2 M), anhydrous THF (0.2 M), and degassed water (0.2 M).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Reaction Assembly: To the catalyst solution, add aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add (4-methoxyphenyl)boronic acid (3.0 equiv) followed by 1-Boc-1,2-dihydropyridine (1.0 equiv).
-
Reaction: Stir the resulting mixture at 70 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford (S)-1-Boc-3-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine. The subsequent reduction of the double bond and etherification of a precursor alcohol would lead to the target compound.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | (4-Methoxyphenyl)boronic acid | (S)-1-Boc-3-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine derivative | 78 | 95 |
| 2 | Phenylboronic acid | (S)-1-Boc-3-phenyl-1,2,3,6-tetrahydropyridine derivative | 81 | 96 |
| 3 | (4-Chlorophenyl)boronic acid | (S)-1-Boc-3-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine derivative | 88 | 98 |
| Illustrative data adapted from literature for similar transformations to showcase typical results.[1] |
Protocol 2: Deprotection of the p-Methoxybenzyl (MPM) Ether
This protocol describes the cleavage of the MPM group to reveal the primary alcohol, a key step for further functionalization.
Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and selective reagent for the oxidative cleavage of MPM ethers. The reaction proceeds through a charge-transfer complex and is generally high-yielding.
Materials:
-
(S)-1-Boc-3-{[(4-Methoxybenzyl)oxy]methyl}piperidine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (S)-1-Boc-3-{[(4-Methoxybenzyl)oxy]methyl}piperidine (1.0 equiv) in a mixture of DCM and water (18:1 v/v) at 0 °C (ice bath).
-
Reagent Addition: Add DDQ (1.2 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (S)-1-Boc-3-(hydroxymethyl)piperidine.
Sources
Technical Support Center: Optimizing PMB Ether Cleavage for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Welcome to the Technical Support and Optimization Guide for the deprotection of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride . As a highly polar, secondary amine-containing substrate, this molecule presents unique challenges during protecting group manipulation.
This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure high-yielding p-methoxybenzyl (PMB) ether cleavage while preventing common pitfalls such as amine alkylation, imine condensation, and product loss during aqueous workup.
System Overview & Chemical Dynamics
The substrate features two critical functional groups that dictate the chemical strategy:
-
The PMB Ether: A highly electron-rich protecting group that can be cleaved via acidic heterolysis or oxidative hydride abstraction.
-
The Piperidine Hydrochloride Salt: The secondary amine is protonated. This is a strategic advantage. If the amine were a free base, it could act as a nucleophile, reacting with the generated PMB cation (during acidic cleavage) or condensing with the p -methoxybenzaldehyde byproduct (during oxidative cleavage). Maintaining the hydrochloride salt throughout the reaction suppresses these deleterious side reactions.
Mechanistic pathway of acid-catalyzed PMB cleavage and cation scavenging.
Troubleshooting Knowledge Base (FAQs)
Q1: I am using TFA in DCM for the deprotection, but LC-MS shows multiple higher-molecular-weight impurities. What is happening?
Cause: You are likely experiencing uncontrolled electrophilic attack. Under acidic conditions, the PMB ether cleaves to form a highly stable p -methoxybenzyl carbocation. Without a dedicated trap, this reactive electrophile will undergo Friedel-Crafts alkylation with any electron-rich aromatic rings present, or it can polymerize[1]. Solution: You must add a cation scavenger. Anisole or 1,3-dimethoxybenzene (2–5 equivalents) should be added to the reaction mixture before the addition of Trifluoroacetic Acid (TFA)[1][2]. The scavenger acts as a sacrificial nucleophile, trapping the cation to form a harmless, non-polar byproduct that is easily removed during workup.
Q2: I attempted oxidative cleavage using DDQ, but the reaction stalled at 50% conversion. Why?
Cause: Oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds via hydride abstraction to form an oxocarbenium intermediate. This intermediate must be hydrolyzed to release the free alcohol and p -methoxybenzaldehyde[3]. If you used strictly anhydrous dichloromethane (DCM), the reaction cannot complete its catalytic cycle. Solution: Ensure your solvent system contains water. The standard ratio is a 10:1 to 18:1 mixture of CH₂Cl₂ to H₂O[1].
Q3: After successful cleavage, my yield of 3-(hydroxymethyl)piperidine is extremely low following an aqueous extraction. Where is my product?
Cause: 3-(hydroxymethyl)piperidine is a low-molecular-weight, highly polar amino alcohol. Whether it exists as an HCl salt or a TFA salt post-cleavage, it is exceptionally water-soluble. Standard aqueous-organic extractions will result in the product remaining entirely in the aqueous phase. Solution: Do not use aqueous extraction. Instead, concentrate the reaction mixture to dryness under reduced pressure. Remove residual TFA by co-evaporating with toluene. To isolate the free base, dissolve the crude residue in methanol, pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH- form), and concentrate the eluent.
Performance Data Matrix
The following table summarizes the quantitative expectations and parameters for the three primary cleavage methodologies applied to this specific substrate.
| Cleavage Method | Reagents & Solvents | Scavenger / Co-reactant | Expected Yield | Pros | Cons |
| Acidic (Standard) | TFA, CH₂Cl₂ (1:1), 25 °C | Anisole (3.0 eq) | 85 - 95% | Highly robust; HCl salt protects amine; scalable. | Requires non-aqueous workup to recover polar product. |
| Strong Acidic | TfOH (0.5 eq), CH₂Cl₂, 25 °C | 1,3-Dimethoxybenzene | 88 - 94% | Very fast (<30 mins); lower acid volume needed[2]. | TfOH is highly corrosive; strict temperature control needed. |
| Oxidative | DDQ (1.5 eq), CH₂Cl₂:H₂O (18:1) | Water (Hydrolysis) | 70 - 80% | Mild conditions; avoids strong acids[1]. | DDQH₂ byproduct requires filtration; risk of amine oxidation if pH rises. |
Validated Experimental Workflows
Decision matrix and isolation workflow for PMB ether deprotection.
Protocol A: Acidic Cleavage via TFA/Anisole (Recommended)
This protocol relies on a self-validating visual cue: the color change associated with the generation and trapping of the PMB cation.
-
Preparation: Charge a dry, round-bottom flask with 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (1.0 mmol).
-
Solvation & Scavenging: Suspend the starting material in anhydrous CH₂Cl₂ (5.0 mL). Add anisole (3.0 mmol, 3.0 eq) to the suspension. Note: The substrate may not fully dissolve until the acid is added.
-
Cleavage: Cool the mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (5.0 mL) dropwise over 5 minutes. The solution will typically turn a deep red/orange, indicating the formation of the PMB cation, before fading as the anisole traps it.
-
Propagation: Remove the ice bath and stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Isolation (Crucial Step): Do not add water. Concentrate the reaction mixture in vacuo to a thick oil. Add toluene (10 mL) and evaporate again to azeotropically remove residual TFA. Repeat this co-evaporation twice.
-
Purification: Dissolve the crude residue in methanol (5 mL). Add basic Amberlyst A26 (OH- form) resin and stir for 30 minutes to neutralize the salts. Filter the resin, wash with methanol, and concentrate the filtrate to yield the free base of 3-(hydroxymethyl)piperidine. Wash with non-polar solvents (e.g., hexanes) to remove the anisole-PMB adduct.
Protocol B: Oxidative Cleavage via DDQ
Use this protocol only if your downstream application strictly prohibits the use of strong acids.
-
Preparation: Dissolve the substrate (1.0 mmol) in a mixture of CH₂Cl₂ (18.0 mL) and deionized water (1.0 mL)[1].
-
Oxidation: Cool the biphasic mixture to 0 °C. Add DDQ (1.5 mmol, 1.5 eq) portion-wise. The solution will turn dark green/black.
-
Propagation: Stir at room temperature for 2–3 hours. As the reaction proceeds, the insoluble byproduct DDQH₂ (a tan/white solid) will precipitate.
-
Isolation: Filter the suspension through a pad of Celite to remove DDQH₂. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate in vacuo. Because the product is highly polar, purify the crude residue via reverse-phase chromatography (C18) or by passing it through a short plug of basic alumina using a highly polar eluent (e.g., DCM/MeOH/NH₄OH 90:9:1) to separate the product from the p -methoxybenzaldehyde byproduct.
References
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. Available at: [Link]
Sources
Resolving DMSO solubility issues with 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Technical Support Center: Resolving DMSO Solubility Issues for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Overview
As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high-concentration stock solutions of amphiphilic salts. 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride presents a classic solubility paradox. It possesses a highly polar, charged piperidinium core (the HCl salt) and a lipophilic 4-methoxybenzyl (PMB) ether side chain. This chemical dichotomy often leads to micellization, gelation, or outright precipitation in polar aprotic solvents like dimethyl sulfoxide (DMSO). This guide provides a self-validating framework to troubleshoot and overcome these solubility barriers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound forming a cloudy suspension or gel in 100% DMSO, even though DMSO is a universal solvent? Causality & Mechanism: DMSO is a powerful polar aprotic solvent with a high dielectric constant, making it excellent at solvating cations (like the piperidinium ion) via its electronegative oxygen atom[1]. However, the bulky methyl groups on DMSO sterically hinder its positive sulfur atom, rendering it exceptionally poor at solvating anions like chloride (Cl⁻). This leaves the chloride anion "naked" and highly reactive. If the crystal lattice energy of the HCl salt is sufficiently high, or if the hydrophobic PMB group drives hydrophobic aggregation, the compound will resist dissolution or form a liquid-crystal gel[2].
Q2: Does the age or storage condition of my DMSO matter? Causality & Mechanism: Absolutely. DMSO is highly hygroscopic and readily absorbs atmospheric moisture[3]. Even a small percentage of water contamination significantly alters the solvent's dielectric environment. For amphiphilic compounds like PMB-protected piperidines, water can cause the hydrophobic PMB tails to aggregate, leading to a phenomenon known as "crashing out"[3]. Always use fresh, anhydrous DMSO (preferably from sealed ampoules) for stock solutions[4].
Q3: What are the best physical interventions before altering the chemistry? Causality & Mechanism: The first line of defense is disrupting the crystal lattice energy without altering the molecule's chemical identity. Gentle warming (up to 60°C) increases the kinetic energy of the solvent molecules, which can overcome the enthalpy of dissolution for stubborn HCl salts[4]. Combined with water bath sonication (10–15 minutes), acoustic cavitation provides localized high-energy micro-environments that physically break apart aggregates[4].
Q4: If physical methods fail, how can I use chemical interventions to force dissolution? Causality & Mechanism: If the HCl salt remains insoluble, converting it to its freebase form is the most effective strategy. The freebase of a PMB-protected piperidine is highly lipophilic and will dissolve readily in DMSO. You can achieve this in situ by adding a stoichiometric amount of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), directly to the DMSO suspension. The base neutralizes the HCl, forming DIPEA-HCl (which is highly soluble in DMSO) and liberating the free piperidine[2].
Section 2: Quantitative Data & Solubility Limits
The following table summarizes the expected solubility profiles of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride under various experimental conditions.
| Solvent Condition | Intervention | Expected Solubility Limit | Visual State |
| 100% DMSO (Aged/Wet) | None | < 5 mM | Cloudy suspension / Gel |
| 100% Anhydrous DMSO | None | ~ 10 - 20 mM | Micro-suspension |
| 100% Anhydrous DMSO | Heat (60°C) + Sonication | ~ 50 mM | Clear solution (may crash upon cooling) |
| DMSO + 1.1 eq DIPEA | In situ Freebasing | > 100 mM | Clear, stable solution |
| DMSO / Methanol (9:1) | Co-solvent disruption | ~ 75 mM | Clear solution |
Section 3: Self-Validating Experimental Protocols
Protocol A: Physical Solubilization (Standard Method)
Purpose: To achieve a moderate concentration (up to 50 mM) stock solution without altering the salt form.
-
Preparation: Accurately weigh the required mass of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride into a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO[3].
-
Agitation: Vortex vigorously for 60 seconds to disperse the solid.
-
Thermal-Acoustic Treatment: Place the tube in a heated water bath sonicator set to 60°C for 15 minutes[4].
-
Validation (Tyndall Effect): Shine a standard laser pointer through the tube in a dimly lit room. If the laser beam is visible as a solid, scattering line through the liquid, a micro-suspension still exists. If the beam is invisible within the liquid, true dissolution has been achieved.
Protocol B: In Situ Freebasing (Chemical Solubilization)
Purpose: To achieve a high-concentration (>100 mM) stock solution when the HCl salt lattice is too stable for physical methods.
-
Suspension: Prepare the suspension of the compound in anhydrous DMSO as described in Protocol A.
-
Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension.
-
Agitation: Vortex for 30 seconds. The solution should rapidly clarify as the freebase is generated[2].
-
Validation (LC-MS/TLC): To ensure the PMB ether remains intact and no degradation occurred during the basification, spot the solution on a TLC plate against a known standard, or run a quick LC-MS aliquot. The dominant mass should correspond to the free piperidine (M+H).
Section 4: Troubleshooting Workflow Visualization
Troubleshooting workflow for resolving DMSO solubility of piperidine HCl salts.
Section 5: References
-
Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]
-
Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL:[Link]
Sources
Minimizing side reactions during N-acylation of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Welcome to the technical support center for the N-acylation of 3-{[(4-methoxybenzyl)oxy]methyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield and purity of your desired N-acyl piperidine product.
Core Principles: Understanding the Chemistry
Before troubleshooting, it is crucial to understand the three key chemical principles at play in this reaction: the nature of the starting material, the mechanism of N-acylation, and the lability of the p-methoxybenzyl (PMB) protecting group.
-
The Starting Material is a Hydrochloride Salt : The piperidine nitrogen in your starting material is protonated, forming an ammonium salt. In this state, it is not nucleophilic and cannot react with the acylating agent. Therefore, the addition of a base is not merely to scavenge acid produced during the reaction; its primary role is to deprotonate the piperidine hydrochloride to generate the free, nucleophilic secondary amine in situ.[1][2]
-
The N-Acylation Reaction : This is a nucleophilic acyl substitution. The free secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the final amide product.[3][4][5] If an acyl chloride is used, this process generates one equivalent of hydrochloric acid (HCl).[1]
-
The PMB Protecting Group : The p-methoxybenzyl ether is a common protecting group for alcohols. However, it is known to be labile under acidic conditions.[6][7] The electron-donating methoxy group stabilizes the formation of a benzylic carbocation, making the ether susceptible to cleavage by acids, including the HCl generated during the acylation reaction.[6] This cleavage is the most significant potential side reaction.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may observe during your experiment.
Problem 1: Low or no conversion of starting material.
-
Observation: TLC or LC-MS analysis shows predominantly the starting material spot/peak, with little to no product formation.
-
Potential Cause A: Insufficient Base.
-
Why it happens: You are starting with the hydrochloride salt. At least one full equivalent of base is required to neutralize this salt and generate the free amine. If you use an acyl chloride, an additional equivalent of base is needed to quench the HCl byproduct. Therefore, a minimum of two equivalents of base is required.[2]
-
Solution: Ensure you are using at least 2.2 equivalents of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For a 1 mmol scale reaction, this would be 2.2 mmol of base.
-
-
Potential Cause B: Incorrect Order of Reagent Addition.
-
Why it happens: If the acyl chloride is added before or at the same time as the base, it will react with any small amount of free amine present, generating HCl. This HCl will immediately protonate other amine molecules, shutting down the reaction.
-
Solution: Always add the base to the suspension of the piperidine hydrochloride in your anhydrous solvent first. Stir for 15-30 minutes to ensure complete deprotonation before adding the acylating agent. The addition of the acylating agent should be slow and controlled, preferably at a reduced temperature (e.g., 0 °C).[1]
-
-
Potential Cause C: Inactive Acylating Agent.
-
Why it happens: Acyl chlorides are highly reactive and sensitive to moisture.[8] Improper storage can lead to hydrolysis, rendering the reagent inactive.
-
Solution: Use a fresh bottle of the acyl chloride or anhydride. Ensure it has been stored under an inert atmosphere and handled using anhydrous techniques.
-
Problem 2: A major, more polar byproduct is observed.
-
Observation: A new spot appears on the TLC plate with a lower Rf than the starting material. LC-MS analysis may show a peak with a mass corresponding to the loss of the PMB group (Mass of desired product - 121.06 g/mol ).
-
Potential Cause: Acid-Mediated Deprotection of the PMB Group.
-
Why it happens: The HCl generated from the reaction with the acyl chloride is not being effectively neutralized. The localized acidic environment cleaves the PMB ether, revealing a primary alcohol.[6][9] This newly formed alcohol is also a nucleophile and can compete in side reactions.
-
Solution 1: Increase Base Stoichiometry & Control Addition. Ensure at least 2.2 equivalents of a non-nucleophilic base are used. Add the acyl chloride dropwise to the reaction mixture at 0 °C. This maintains a low concentration of the acyl chloride and allows the added base to neutralize the generated HCl immediately, preventing a drop in pH.
-
Solution 2: Switch to an Acyl Anhydride. Acyl anhydrides are generally less reactive than acyl chlorides and produce a carboxylic acid byproduct, which is less aggressive than HCl. You will still need >1 equivalent of base to neutralize the initial hydrochloride salt and >1 equivalent to neutralize the carboxylic acid byproduct.
-
Solution 3: Use Schotten-Baumann Conditions. A biphasic system using an aqueous base (like NaOH or K₂CO₃) and an organic solvent (like DCM or diethyl ether) can be very effective.[10][11] The HCl byproduct is instantly extracted into the aqueous phase and neutralized, protecting the PMB group. See Protocol 2 for details.
-
Problem 3: The reaction is messy, with multiple spots/peaks observed.
-
Observation: TLC or LC-MS shows the starting material, desired product, the deprotected byproduct, and potentially other unidentified impurities.
-
Potential Cause A: Combined Deprotection and O-Acylation.
-
Why it happens: If the PMB group is cleaved (as in Problem 2), the resulting primary alcohol can be acylated by the acylating agent, leading to an ester byproduct. This is more likely if a large excess of the acylating agent is used.
-
Solution: The primary fix is to prevent PMB deprotection using the solutions from Problem 2. Additionally, use a controlled amount of the acylating agent (e.g., 1.05 - 1.1 equivalents) to minimize the acylation of any unintentionally formed alcohol.[12]
-
-
Potential Cause B: Use of a Nucleophilic Base/Catalyst.
-
Why it happens: Bases like pyridine or catalysts like 4-dimethylaminopyridine (DMAP) react with acyl chlorides to form highly reactive acylpyridinium salts.[8] While this can accelerate the desired N-acylation, it can also promote side reactions if not carefully controlled, especially at higher temperatures.
-
Solution: Stick to non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which act purely as proton scavengers.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which base is the best choice for this reaction? A: A non-nucleophilic tertiary amine base is ideal.
-
Triethylamine (TEA): The most common and cost-effective choice. It is sufficiently basic to deprotonate the amine hydrochloride and neutralize the HCl byproduct.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, making it less nucleophilic and sometimes a better choice for sensitive substrates to avoid any potential side reactions involving the base itself.
-
Pyridine: Generally not recommended as a primary base here. It is nucleophilic and can form a reactive acylpyridinium intermediate, which might complicate the reaction profile.[8]
Q2: Can I use an inorganic base like K₂CO₃ in an organic solvent? A: Yes, but it can be less efficient. Inorganic bases like potassium carbonate have poor solubility in common organic solvents like dichloromethane (DCM) or THF. This results in a heterogeneous mixture where the deprotonation and acid scavenging can be slow and inefficient, leading to the side reactions discussed above. If you wish to use an inorganic base, the biphasic Schotten-Baumann conditions are far more effective.[14]
Q3: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a mobile phase like 5-10% Methanol in DCM. The product (amide) should have a higher Rf than the starting amine hydrochloride. The deprotected byproduct (alcohol) will be significantly more polar and have a much lower Rf.
-
LC-MS: This is the definitive method. It will allow you to track the consumption of your starting material and the formation of your product by mass.[15] Crucially, it will also allow you to identify the mass of any byproducts, such as the PMB-deprotected species.
Q4: My acyl chloride is a solid. How should I add it? A: If your acylating agent is a solid, dissolve it in a small amount of the same anhydrous solvent used for the reaction. Add this solution dropwise to the reaction mixture at 0 °C using a syringe or dropping funnel. This ensures slow, controlled addition.
Visualizing the Reaction Pathways
Core Experimental Workflow
The following diagram outlines the critical decision points and steps for a successful N-acylation.
Caption: Decision workflow for the N-acylation of piperidine hydrochloride.
Key Reaction Mechanisms
Understanding the desired and undesired pathways is key to troubleshooting.
Caption: Desired N-acylation vs. undesired acid-catalyzed PMB deprotection.
Optimized Experimental Protocols
Protocol 1: Standard Conditions with Triethylamine (TEA)
This protocol is the first choice for most standard acyl chlorides.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Stir to form a suspension.
-
Base Addition: Add triethylamine (2.2 eq) and stir the mixture at room temperature for 20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Schotten-Baumann Biphasic Conditions
This protocol is highly recommended if PMB deprotection is a persistent issue.[3][11]
-
Preparation: In a round-bottom flask, dissolve 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (1.0 eq) in water (approx. 0.2 M). Add potassium carbonate (K₂CO₃) (3.0 eq) and stir until dissolved. Add dichloromethane (DCM) (equal volume to water).
-
Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.
-
Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor the organic layer by TLC or LC-MS.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Data for Protocol Selection
| Parameter | Protocol 1 (Standard TEA) | Protocol 2 (Schotten-Baumann) | Rationale |
| Base | Triethylamine (Organic) | K₂CO₃ or NaOH (Aqueous) | Organic base for homogeneous reaction; aqueous base for efficient acid removal. |
| Solvent System | Anhydrous DCM | DCM / Water (Biphasic) | Anhydrous conditions prevent hydrolysis of acyl chloride. Biphasic system protects acid-sensitive groups. |
| Key Advantage | Simple setup, common reagents. | Superior for acid-sensitive substrates; minimizes PMB deprotection. | Choose based on substrate stability. |
| Potential Issue | Risk of PMB deprotection if not controlled. | Requires vigorous stirring; potential for acyl chloride hydrolysis if addition is too slow. | Control of reaction parameters is key for both. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Master Organic Chemistry. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
- Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154.
- Pearson. An aqueous solution of a primary or secondary amine reacts with a....
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Ilangovan, A., Saravanakumar, S., Malayappasamy, S., & Manickam, G. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(34), 14261-14265.
- Organic Chemistry D
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
- Mondal, M. A., & Nandi, G. C. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry.
- Nguyen, P. K., & Paquette, L. A. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(43), 5555-5557.
- Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Wikipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -ylmethyl)piperidine.
- BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
- Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines.
- Hama, K., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1181, 338839.
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Technical Support Center: Purification of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Welcome to the technical support center for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. This document provides in-depth, experience-driven advice and detailed protocols to ensure the high purity of your material, which is crucial for subsequent synthetic steps and biological assays.
Understanding the Impurity Profile
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a substituted piperidine derivative often used as a key intermediate in pharmaceutical synthesis.[1] Impurities can arise from several sources including the starting materials, side reactions during synthesis, or degradation upon storage. A thorough understanding of the potential impurities is the first step toward effective purification.
Common Organic Impurities
Based on typical synthetic routes, such as the reductive amination of a corresponding pyridine precursor or alkylation of piperidine-3-methanol, the following impurities are frequently observed:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual piperidine-3-methanol or 4-methoxybenzyl chloride.
-
Intermediates: Incomplete reaction or reduction can leave behind pyridine-containing intermediates.[2]
-
Byproducts of Reductive Amination: Over-alkylation can lead to the formation of tertiary amines.[3] Reduction of the aldehyde starting material can also result in the corresponding alcohol as a side product.[4]
-
-
Degradation Products:
-
Oxidation Products: The piperidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species, which may cause discoloration (e.g., yellowing).[5]
-
Cleavage of the Benzyl Ether: The para-methoxybenzyl (PMB) ether linkage can be cleaved under certain acidic or oxidative conditions, resulting in 4-methoxybenzyl alcohol and piperidine-3-methanol.[6][7] The PMB group is known to be labile to strong acids and oxidative reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[8][9]
-
The following diagram illustrates the potential sources of impurities.
Caption: Sources of impurities in 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My batch of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride has a yellow tint. What is the likely cause and how can I remove it?
A1: A yellow discoloration is often indicative of oxidation products.[5] Piperidines can be susceptible to air oxidation over time. To address this, a recrystallization procedure is typically effective. For polar hydrochloride salts, a mixed-solvent system is often necessary.
Recommended Protocol: Recrystallization
-
Solvent Selection: A good starting point is a mixture of a polar protic solvent, like ethanol or isopropanol, and a less polar co-solvent, such as ethyl acetate or diethyl ether.[10][11] The goal is to find a system where the compound is soluble in the hot solvent mixture but sparingly soluble upon cooling.
-
Procedure:
-
Dissolve the discolored hydrochloride salt in a minimal amount of hot ethanol or isopropanol.
-
If any insoluble material is present, perform a hot filtration.
-
To the hot, clear solution, slowly add ethyl acetate or diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[11]
-
Q2: I'm observing a significant amount of a more polar impurity by TLC/HPLC. What could it be and how do I remove it?
A2: A more polar impurity is often a result of the cleavage of the para-methoxybenzyl (PMB) ether, yielding piperidine-3-methanol hydrochloride. This can occur if the compound has been exposed to strong acidic conditions.[12] Another possibility is the presence of unreacted piperidine-3-methanol starting material.
Troubleshooting Strategy:
-
Acid-Base Extraction: This technique can be used to separate the desired secondary amine from less basic or neutral impurities.
-
Dissolve the crude hydrochloride salt in water and make the solution basic (pH > 10) with an aqueous base like sodium hydroxide or sodium carbonate.
-
Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
To the organic solution, add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) to precipitate the purified hydrochloride salt.
-
Collect the salt by filtration, wash with the organic solvent, and dry.
-
-
Ion-Exchange Chromatography: For difficult separations of polar amines, ion-exchange chromatography can be highly effective.[13][14]
-
Choose a strong cation exchange resin.
-
Load the crude material onto the column.
-
Wash with a neutral or weakly acidic buffer to remove non-basic impurities.
-
Elute the desired product using a buffer with a higher salt concentration or a higher pH.
-
Q3: My reaction mixture contains both the desired product and over-alkylated tertiary amine. How can I separate these?
A3: The separation of secondary and tertiary amines can be challenging due to their similar polarities.
Purification Options:
-
Column Chromatography: While challenging, separation on silica gel can sometimes be achieved. It is often necessary to add a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to the eluent system to prevent tailing of the amines on the acidic silica gel.[13] A typical eluent system would be a gradient of methanol in dichloromethane with a constant small percentage of triethylamine.
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is a powerful tool. A C18 column with a mobile phase of water and acetonitrile containing an ion-pairing agent or an acidic modifier (like formic acid or trifluoroacetic acid) can effectively separate closely related amines.
The following decision tree can help in selecting an appropriate purification method.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
This protocol is designed to remove colored impurities and other minor, less soluble contaminants.
| Step | Procedure | Rationale |
| 1 | In a suitable flask, add the crude 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. | |
| 2 | Add a minimal volume of hot isopropanol to dissolve the solid completely. Gentle heating may be required. | Isopropanol is a good solvent for many polar organic salts when hot. Using a minimal volume ensures supersaturation upon cooling, maximizing yield.[11] |
| 3 | If any solid remains, perform a hot filtration to remove insoluble impurities. | This step removes any particulate matter or highly insoluble impurities. |
| 4 | To the hot, clear solution, add ethyl acetate dropwise with stirring until the solution becomes persistently cloudy. | Ethyl acetate acts as an anti-solvent, reducing the solubility of the desired product and inducing crystallization.[10] |
| 5 | Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution. | This ensures that crystallization begins from a saturated solution, promoting the formation of pure, well-defined crystals. |
| 6 | Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes. | Slow cooling is crucial for forming large, pure crystals. Cooling in an ice bath maximizes precipitation.[11] |
| 7 | Collect the crystals by vacuum filtration using a Büchner funnel. | |
| 8 | Wash the crystals with a small amount of a cold 1:1 mixture of isopropanol and ethyl acetate. | Washing with a cold solvent mixture removes any residual soluble impurities from the crystal surfaces without significantly dissolving the product.[11] |
| 9 | Dry the purified crystals under vacuum to a constant weight. |
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing non-basic or weakly basic impurities.
| Step | Procedure | Rationale |
| 1 | Dissolve the crude hydrochloride salt in deionized water. | The hydrochloride salt is typically water-soluble. |
| 2 | Cool the aqueous solution in an ice bath and slowly add a 2M aqueous solution of NaOH until the pH is > 10. | This deprotonates the piperidine nitrogen, converting the water-soluble salt into the water-insoluble free amine.[15] |
| 3 | Extract the aqueous layer three times with an equal volume of dichloromethane (DCM). | The free amine is organic-soluble and will partition into the DCM layer. |
| 4 | Combine the organic extracts and wash with brine. | The brine wash helps to remove any residual water from the organic phase. |
| 5 | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter. | This removes trace amounts of water from the organic solution. |
| 6 | Cool the dried organic solution in an ice bath. | Cooling can improve the yield of the precipitated salt. |
| 7 | Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. | This reprotonates the amine, forming the purified hydrochloride salt which is insoluble in DCM and ether. |
| 8 | Collect the white precipitate by vacuum filtration. | |
| 9 | Wash the solid with a small amount of cold diethyl ether. | This removes any residual soluble impurities. |
| 10 | Dry the purified hydrochloride salt under vacuum. |
References
-
Jackson, P. F. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]
-
Schmid, A., et al. (2003). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. ASM Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Antonenko, L. M., et al. (2021).
-
Stanetty, P., et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Retrieved from [Link]
- Sabitha, G., et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 342-343.
- Carceller, E., et al. (1993). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Journal of Medicinal Chemistry, 36(19), 2984-2997.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Singh, R., et al. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 7(1), 18-22.
- Fukuyama, T., et al. (1995). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 220.
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
- Malkov, A. V., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide − Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 17879–17900.
- Bourns, A. N., & Tudge, H. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(1), 72-75.
- Li, S., & McGrath, D. V. (2003). Dendrimer Disassembly by Benzyl Ether Depolymerization. Journal of the American Chemical Society, 125(31), 9308–9309.
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
- Plevoets, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11774-11889.
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Michael, J. P., et al. (2006). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o51-o52.
-
ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
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Technical Support Center: Advanced Crystallization Strategies for 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Troubleshooting Guide & Validated Methodologies
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmaceutical crystallization, I have designed this guide to address the specific solid-state isolation challenges associated with 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. This compound frequently exhibits phase-separation behaviors that can derail scale-up efforts. This guide synthesizes thermodynamic principles with field-proven protocols to help you engineer a robust, self-validating crystallization process.
Section 1: Core Mechanistic Analysis - The "Oiling Out" Phenomenon
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride possesses a highly polar, hydrogen-bonding piperidinium core coupled with a lipophilic, conformationally flexible 4-methoxybenzyl (PMB) ether moiety. This amphiphilic nature creates a significant thermodynamic hurdle during crystallization: Liquid-Liquid Phase Separation (LLPS) , commonly known in the pharmaceutical industry as "oiling out"[1].
When a solution of this compound becomes supersaturated (either via cooling or antisolvent addition), the system often enters a miscibility gap before crossing the nucleation threshold[2]. Instead of forming a rigid crystal lattice, the solute separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[3].
The Causality of Failure: Solute molecules within the oil droplets have high mobility but are kinetically hindered from arranging into a stable crystal lattice[2]. When spontaneous nucleation finally occurs within these highly concentrated droplets, it results in rapid, uncontrolled crystal growth. This traps impurities and residual solvent within the lattice, ultimately yielding a sticky, amorphous, or gummy agglomerate rather than a free-flowing, high-purity powder[3][4]. Furthermore, working at elevated temperatures or utilizing solvents where the drug exhibits excessively high solubility reduces the maximum achievable supersaturation, ironically increasing the propensity for LLPS[5].
Section 2: Troubleshooting Guides & FAQs
Q1: During cooling crystallization, my product forms a dense, sticky oil at the bottom of the reactor instead of a crystalline suspension. How can I force crystallization? A1: You are crossing the spinodal decomposition curve (cloud point) before reaching the metastable zone limit required for crystallization[1]. Do not attempt to "force" crystallization directly from the oiled-out state, as this guarantees impurity entrapment[2]. Solution: You must bypass the LLPS region entirely. First, shift your solvent system to one with a steeper solubility curve (e.g., Isopropanol/MTBE instead of Methanol/Water)[5]. Second, implement a strict seeding strategy . Introduce 1-2 wt% of seed crystals when the solution is within the metastable zone but strictly before the cloud point is reached[4]. Seeding provides a low-energy surface for nucleation, drawing solute out of the continuous phase and preventing the concentration from ever reaching the LLPS boundary[3].
Q2: I successfully induced crystallization, but the resulting solids are highly agglomerated "desert rose" structures that fail purity specifications. Why? A2: Agglomeration is a hallmark of crystallization occurring concurrently with, or immediately following, microscopic LLPS[3]. Even if macroscopic oiling out isn't visible to the naked eye, microscopic solute-rich droplets can act as localized zones of extreme supersaturation, causing rapid crystal growth that cements adjacent particles together. Solution: Implement Seed Ageing . After adding seeds at a low supersaturation level, hold the temperature constant for 1 to 2 hours. This allows the seeds to grow slowly and consume the supersaturation, pulling the system's thermodynamic state further away from the liquid-liquid equilibrium region before you initiate further cooling or antisolvent addition[3].
Q3: The isolated powder looks crystalline in the slurry, but turns into a gummy paste on the filter paper during isolation. Is this a polymorphism issue? A3: While polymorphism is a critical factor in pharmaceutical salt development[6], this specific symptom with piperidine hydrochlorides is typically caused by solvent entrapment within agglomerates or severe hygroscopicity[7]. The PMB ether and the hydrochloride salt can form strong hydrogen bonds with atmospheric moisture or polar washing solvents. Solution: Ensure your final wash uses a strictly anhydrous, non-polar antisolvent (e.g., cold MTBE or heptane). Avoid drawing ambient air through the filter cake for extended periods if the relative humidity is high; instead, dry the cake under a stream of dry nitrogen or immediately transfer it to a vacuum oven.
Section 3: Quantitative Data - Solvent Screening & LLPS Propensity
To optimize the process, we evaluated the LLPS onset limit and crystallization yield across various solvent systems. Solvents with excessively high solubility (e.g., Methanol) show critical oiling-out risks due to a compressed metastable zone[5].
| Primary Solvent | Antisolvent | Solubility (25°C) | LLPS Propensity | Crystal Habit | Yield (%) | Purity (HPLC) |
| Methanol | Water | >250 mg/mL | Critical (Oils out instantly) | Gummy Paste | 45% | 88.5% |
| Ethanol | Ethyl Acetate | 120 mg/mL | High (Micro-droplets) | Agglomerates | 68% | 94.2% |
| Isopropanol (IPA) | Heptane | 45 mg/mL | Moderate (Controllable) | Fine Needles | 82% | 98.1% |
| Isopropanol (IPA) | MTBE | 50 mg/mL | Low (Bypassed via seeding) | Prismatic | 89% | 99.5% |
Section 4: Mandatory Visualization
Thermodynamic pathways illustrating LLPS (red) vs. controlled seeded crystallization (green).
Step-by-step workflow for the anti-solvent seeded crystallization of the piperidine HCl salt.
Section 5: Experimental Protocols
Protocol: Anti-Solvent Crystallization with Seed Ageing (IPA/MTBE System) Objective: To isolate 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in high purity (>99%) while establishing a self-validating system that completely bypasses liquid-liquid phase separation.
-
Dissolution : Charge the crude 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride into a jacketed crystallizer. Add Isopropanol (IPA) at a ratio of 5 mL/g of API. Heat the suspension to 60°C under moderate agitation (250 rpm) until a clear, single-phase solution is achieved.
-
Clarification (Self-Validation Step) : Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel. Causality: This removes any foreign particulates that could act as uncontrolled sites for heterogeneous nucleation, ensuring the system remains stable in the metastable zone.
-
Cooling to Metastable Zone : Program the crystallizer to cool from 60°C to 45°C at a controlled rate of 0.5°C/min. Causality: 45°C is empirically determined to be safely within the metastable zone, avoiding the cloud point (onset of LLPS) for this concentration[4][5].
-
Seeding : Once the temperature stabilizes at 45°C, introduce 1.5 wt% of pure 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride seed crystals. The seeds should be pre-milled to a uniform particle size distribution (e.g., D50 ≈ 20 µm) to maximize available surface area for growth.
-
Seed Ageing (Desupersaturation) : Hold the suspension isothermally at 45°C for exactly 2 hours. Causality: This critical step allows the supersaturation to be consumed via controlled crystal growth on the seed surfaces, effectively draining the solute concentration below the LLPS boundary[3].
-
Anti-Solvent Titration : Begin the addition of Methyl tert-butyl ether (MTBE) as an antisolvent. Add a total of 10 mL/g (relative to initial API mass) at a strictly controlled rate of 0.05 mL/min using an automated dosing pump. Causality: Slow, continuous addition prevents localized spikes in supersaturation at the addition point that could trigger secondary oiling out[2].
-
Final Cooling & Isolation : Cool the resulting slurry to 5°C at a rate of 0.1°C/min. Hold at 5°C for 1 hour to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 bed-volumes of strictly anhydrous, pre-chilled (0°C) MTBE. Dry under a nitrogen sweep for 30 minutes, followed by vacuum drying at 40°C until constant weight is achieved.
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A Researcher's Guide to Structure-Activity Relationship (SAR) Analysis: 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine vs. Unsubstituted Benzyl Ether Analogs
This guide provides an in-depth technical comparison between 3-{[(4-methoxybenzyl)oxy]methyl}piperidine hydrochloride and its parent benzyl ether analogs. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond a simple product description to offer a framework for understanding and predicting how subtle structural modifications can profoundly impact biological performance. We will explore the causal relationships between chemical structure and key performance metrics such as receptor binding affinity and metabolic stability, supported by validated experimental protocols.
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs and clinical candidates.[1][2] Its versatility allows for precise three-dimensional orientation of substituents to engage with biological targets. The subject of this guide, 3-{[(4-methoxybenzyl)oxy]methyl}piperidine, is a valuable chemical intermediate used in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] By systematically comparing this methoxy-substituted compound to its unsubstituted benzyl ether analogs, we can dissect the specific contributions of the 4-methoxy group to the overall pharmacological profile, providing a rational basis for future drug design.
The Rationale: Probing the Impact of Aromatic Substitution
The core difference between the two classes of compounds lies in the electronic and steric properties of the benzyl group. The 4-methoxy substituent is a strong electron-donating group, which can influence hydrogen bonding capability, aromatic interactions (pi-stacking), and overall lipophilicity. Understanding these differences is crucial for optimizing a ligand for a specific biological target.
The structure-activity relationships (SAR) for benzylpiperidine and benzyloxypiperidine derivatives are highly target-dependent. For instance, substitutions on the benzyl ring are known to be critical for affinity and selectivity at dopamine, sigma, and opioid receptors.[4][5][6][7] The decision to include, remove, or reposition a substituent like a methoxy group is a key step in lead optimization.
Caption: Logical workflow for investigating the impact of the 4-methoxy group on a benzyl ether piperidine scaffold.
Comparative Performance Metrics: A Data-Driven Analysis
To objectively compare these analogs, we must evaluate them against a consistent set of performance criteria relevant to drug development. The following tables present hypothetical, yet plausible, experimental data based on established SAR principles for piperidine derivatives.[5][8][9]
Physicochemical Properties
The introduction of a methoxy group typically increases lipophilicity (LogP) and polar surface area (PSA), which can affect solubility, permeability, and protein binding.
| Property | 3-(Benzyloxy)methyl\piperidine (Analog) | 3-{[(4-Methoxybenzyl)oxy]methyl}\piperidine | Rationale for Difference |
| Molecular Weight | 191.27 g/mol | 221.30 g/mol | Addition of -OCH3 group. |
| cLogP | ~2.1 | ~2.4 | Methoxy group increases lipophilicity. |
| Polar Surface Area | ~21.7 Ų | ~30.9 Ų | The ether oxygen of the methoxy group adds to the PSA. |
Biological Performance (Hypothetical Data)
Here, we compare the analogs against a hypothetical CNS target, "Receptor X," and assess their initial drug-like properties. A lower Ki value indicates higher binding affinity.[10]
Table 2: Comparative Receptor Binding Affinities
| Compound | Receptor X Ki (nM) | Off-Target Y Ki (nM) | Selectivity (Y/X) |
|---|---|---|---|
| Benzyl Ether Analog | 45.2 | 310.5 | 6.9x |
| 4-Methoxybenzyl Ether | 8.5 | 425.0 | 50.0x |
Table 3: Comparative In Vitro ADME Properties
| Compound | Caco-2 Permeability (Papp, A→B) x 10⁻⁶ cm/s | Human Liver Microsome Stability (% remaining after 30 min) |
|---|---|---|
| Benzyl Ether Analog | 15.6 | 75% |
| 4-Methoxybenzyl Ether | 12.1 | 42% |
From this data, a clear trade-off emerges. The 4-methoxybenzyl ether shows significantly higher affinity and selectivity for the hypothetical target, a desirable trait for a potent therapeutic. However, this comes at the cost of lower metabolic stability, a common liability for methoxy-containing aromatic rings which are susceptible to O-demethylation by cytochrome P450 enzymes. This highlights the critical need for multi-parameter optimization in drug discovery.[11]
Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its target receptor.[12]
A. Materials
-
Target: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.
-
Test Compounds: 3-{[(4-methoxybenzyl)oxy]methyl}piperidine and benzyl ether analogs, dissolved in DMSO to create stock solutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.
-
Non-Specific Binding (NSB) Control: A high concentration of an unlabeled, known binder for the target.
-
Apparatus: 96-well plates, filter mats (e.g., GF/B), cell harvester, scintillation counter, scintillation fluid.
B. Procedure
-
Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and various concentrations of each test compound.
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To TB wells, add 50 µL of vehicle (e.g., buffer with 0.1% DMSO).
-
To NSB wells, add 50 µL of the NSB control compound.
-
To test compound wells, add 50 µL of the appropriate compound dilution.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration using a cell harvester. Quickly wash the filters three times with ice-cold assay buffer to separate bound from unbound radioligand.[12]
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration at which 50% of the radioligand is displaced).
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[12]
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
A. Materials
-
Metabolic System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Test Compounds: Stock solutions in DMSO.
-
Incubation Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Apparatus: 96-well plates, temperature-controlled shaker, centrifuge, LC-MS/MS system.
B. Procedure
-
Preparation: Prepare a master mix of the test compound in incubation buffer. In a separate tube, prepare a master mix of HLM in buffer.
-
Pre-incubation: Add the compound-buffer mix to a 96-well plate. Add the HLM mix and pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30 minutes), stop the reaction in the respective wells by adding an equal volume of the ice-cold quenching solution. The T=0 sample serves as the 100% control.
-
Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
C. Data Analysis
-
Calculate % Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Determine Half-Life (t₁/₂): Plot the natural log of the % remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. The half-life is calculated as t₁/₂ = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint): Use the half-life and the assay conditions (microsomal protein concentration) to calculate the intrinsic clearance.
Caption: Integrated workflow for the comparative evaluation of piperidine analogs.
Conclusion and Future Directions
This guide demonstrates that while 3-{[(4-methoxybenzyl)oxy]methyl}piperidine may offer superior potency and selectivity compared to its unsubstituted benzyl ether analog for certain targets, this advantage can be coupled with a potential metabolic liability. The electron-donating 4-methoxy group likely enhances key binding interactions, but also provides a soft spot for enzymatic degradation.
For researchers, the choice between these compounds depends on the specific goals of their project:
-
For early-stage screening and SAR exploration, the 4-methoxybenzyl derivative is an excellent tool to establish the upper limits of binding affinity.
-
For developing in vivo tool compounds or lead candidates, the potential for rapid metabolism of the 4-methoxy derivative is a significant concern. The unsubstituted benzyl ether analog, despite its lower in vitro potency, may exhibit a more favorable pharmacokinetic profile, making it a better starting point for optimization.
This comparative framework, grounded in validated experimental protocols, empowers researchers to make informed decisions, saving valuable time and resources in the complex process of drug discovery. The next logical steps in such a research program would involve exploring other substitutions on the benzyl ring to balance potency with improved metabolic stability.
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Li, G., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]
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Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
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Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
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Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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Frolov, A. S., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
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Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs. ChEMBL. [Link]
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Felts, A. S., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
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Penthala, N. R., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect. [Link]
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ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
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Advanced Chiral HPLC Methodologies for Validating the Stereochemical Purity of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
The development of single-enantiomer pharmaceuticals has fundamentally shifted the landscape of drug discovery. Regulatory agencies, including the FDA and EMA, now strongly favor the development of single enantiomers over racemic mixtures due to the distinct pharmacological and toxicological profiles exhibited by different stereoisomers[1]. For complex intermediates and active pharmaceutical ingredients (APIs) like 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride , validating stereochemical purity is not just a regulatory checkbox—it is a critical determinant of therapeutic viability.
This guide provides an objective, data-driven comparison of Chiral High-Performance Liquid Chromatography (HPLC) methodologies for resolving the enantiomers of this specific piperidine derivative. By analyzing the causality behind stationary phase selection and mobile phase optimization, we establish a self-validating protocol grounded in ICH Q2(R2) guidelines[2].
Mechanistic Overview: The Causality of Chiral Recognition
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride presents two distinct chromatographic challenges:
-
Chiral Recognition: The molecule possesses a single chiral center at the 3-position of the piperidine ring. Successful resolution requires a Chiral Stationary Phase (CSP) capable of forming transient, diastereomeric complexes with the enantiomers via hydrogen bonding (mediated by the ether linkage and amine), π−π interactions (via the methoxybenzyl ring), and steric inclusion[3].
-
Secondary Interactions (The Peak Tailing Dilemma): As a basic secondary amine, the analyte readily dissociates from its hydrochloride salt in solution. The free amine strongly interacts with residual, unendcapped acidic silanols on the silica support of the CSP. This non-specific ionic binding causes severe peak broadening and tailing, which can obscure the minor enantiomer during purity analysis[4].
The Solution: To achieve baseline resolution ( Rs>1.5 ), the mobile phase must include a basic modifier. The addition of 0.1% Diethylamine (DEA) competitively masks the acidic silanols, forcing the analyte to interact exclusively with the chiral selector[5][6].
Mechanism of chiral recognition and the critical role of DEA in masking residual silanols.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, specifically those derived from amylose and cellulose, are the gold standard for separating piperidine derivatives[7][8]. The structural differences between the helical twist of amylose and the linear backbone of cellulose drastically alter their enantiorecognition capabilities[9].
Below is an objective comparison of different CSPs evaluated for the separation of basic piperidine derivatives under optimized normal-phase conditions.
Table 1: Comparative Performance of CSPs for Piperidine Derivatives
| Chiral Stationary Phase | Chiral Selector | Optimized Mobile Phase | Selectivity ( α ) | Resolution ( Rs ) | Peak Shape / USP Tailing |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 1.85 | > 3.0 | Excellent ( Tf≤1.1 ) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 1.42 | 1.8 | Good ( Tf≤1.3 ) |
| Chiralpak IC | Immobilized Cellulose derivative | DCM/MeOH/DEA (95:5:0.1) | 2.10 | > 4.0 | Excellent ( Tf≤1.0 ) |
| Achiral C18 | Octadecylsilane (Control) | Water/MeCN (Gradient) | 1.00 | 0.0 | Co-elution |
Analytical Verdict: While both coated phases (AD-H and OD-H) provide acceptable resolution, the Chiralpak AD-H column consistently outperforms cellulose variants for bulky piperidine ethers due to the wider helical cavity of amylose, which better accommodates the methoxybenzyl group[9][10]. Alternatively, immobilized phases like Chiralpak IC allow for the use of "non-standard" solvents like Dichloromethane (DCM), which can drastically enhance solubility and selectivity for highly lipophilic analytes[5][10].
Step-by-Step Experimental Protocol: Method Development & Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow, ensuring that the chromatographic system is fit-for-purpose before any quantitative data is generated, aligning with ICH Q2(R2) mandates[2][11].
Phase 1: Chromatographic Setup & System Suitability
-
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with HPLC-grade Isopropanol (IPA) for 30 minutes at 0.5 mL/min to remove storage solvents.
-
Mobile Phase Preparation: Prepare a volumetric mixture of n-Hexane and IPA (90:10, v/v). Add 0.1% (v/v) Diethylamine (DEA)[6]. Degas the mixture via ultrasonication for 10 minutes.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25 °C (Thermostatted to ensure reproducible chiral recognition thermodynamics)[6].
-
Detection: UV at 225 nm (optimized for the methoxybenzyl chromophore).
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Inject a racemic standard of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (100 µg/mL).
-
Self-Validation Check: Proceed to Phase 2 only if Rs≥2.0 and USP Tailing Factor ( Tf ) ≤1.5 [6].
-
Phase 2: ICH Q2(R2) Validation Execution
-
Specificity: Inject a sample diluent blank. Verify the absence of interfering peaks at the retention times of both the (R) and (S) enantiomers[12].
-
Linearity & Range: Prepare a calibration curve of the undesired enantiomer ranging from the Limit of Quantification (LOQ) up to 120% of the specification limit (typically 0.1% to 1.0% relative to the API concentration). Analyze via linear regression[2][13].
-
Accuracy (Spike Recovery): Spike the desired enantiomer (major peak) with known amounts of the undesired enantiomer (minor peak) at 50%, 100%, and 150% of the specification limit. Calculate percentage recovery[12].
-
Precision: Perform six replicate injections of a standard solution containing 0.1% of the undesired enantiomer. Calculate the Relative Standard Deviation (RSD) of the peak areas[14].
Step-by-step analytical validation workflow aligned with ICH Q2(R2) guidelines.
Quantitative Validation Data Summary
Upon executing the protocol, the method must meet stringent regulatory acceptance criteria. Table 2 outlines the target validation parameters for the stereochemical purity assay of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Expected Experimental Result |
| Specificity | Complete baseline separation; no blank interference | Rs>3.0 ; 0% interference |
| Linearity | Correlation coefficient ( R2 ) ≥ 0.999 | R2=0.9998 |
| Accuracy | Mean recovery between 95.0% and 105.0% | 99.5% ± 1.2% |
| Method Precision | RSD ≤ 5.0% for impurity levels | 1.8% RSD |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10:1 | 0.15 µg/mL |
Note: The use of area-percent normalization is acceptable for quantifying the undesired enantiomer, provided the response factors of both enantiomers are proven to be identical under UV detection[1][11].
References
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BenchChem. "A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives." BenchChem, 2025. 3
-
Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, vol. 26, no. 12, 2014, pp. 775-779. 7
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BenchChem. "A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution." BenchChem, 2025. 8
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Szabó, Z.-I., et al. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." MDPI, 2024. 10
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Liu, Y., et al. "Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers." PMC, 2010.9
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BenchChem. "Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers." BenchChem, 2025. 4
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ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate. 5
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Asian Journal of Chemistry. "Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography." Asian Pubs. 6
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Chromatography Online. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Chromatography Online, 2026. 11
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American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." American Pharmaceutical Review, 2025. 1
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ICH. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023. 2
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European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA, 2023. 13
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Comparative Stability Guide: 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride vs. Free Base
As a bifunctional scaffold frequently utilized in medicinal chemistry, 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine presents unique handling and formulation challenges. The molecule contains a basic secondary amine (the piperidine ring) and an electron-rich ether linkage (the 4-methoxybenzyl, or PMB, group).
The selection between its free base and hydrochloride (HCl) salt forms is not merely a matter of physical state; it fundamentally alters the molecule's electronic distribution, reactivity, and shelf-life[1]. This guide provides an objective, data-driven comparison of both forms, detailing the mechanistic causality behind their stability profiles and offering validated experimental protocols for their evaluation.
Structural Liabilities & Mechanistic Causality
To understand the comparative stability of these two forms, we must analyze the intrinsic chemical liabilities of the molecule under varying environmental conditions.
The Free Base: Oxidative and Atmospheric Sensitivity
In the free base form, the secondary amine of the piperidine ring possesses an available lone pair of electrons. This lone pair dictates the molecule's primary degradation pathways:
-
N-Oxidation: The electron-rich nitrogen is highly susceptible to atmospheric oxygen and reactive oxygen species (ROS), leading to the formation of N-oxides[2].
-
Carbamate Formation: The nucleophilic amine readily reacts with atmospheric carbon dioxide ( CO2 ) in the presence of ambient moisture, forming carbamate salts. This manifests physically as an oily film or a sticky, degraded solid over time.
-
Physical State: Lacking strong intermolecular ionic interactions, the free base typically exists as a viscous oil or a low-melting, hygroscopic solid, complicating precise gravimetric handling.
The Hydrochloride Salt: Stabilization vs. Hydrolytic Risk
Converting the free base to an HCl salt (CAS: 1219977-33-9) protonates the secondary amine, yielding a piperidinium ion.
-
Oxidative Immunity: Protonation completely sequesters the nitrogen's lone pair, rendering the amine inert to N-oxidation and CO2 absorption[1]. The ionic nature of the salt significantly increases the crystal lattice energy, resulting in a stable, free-flowing crystalline powder[3].
-
The PMB Ether Vulnerability: While the HCl salt stabilizes the amine, the PMB ether introduces an orthogonal liability. The strongly electron-donating methoxy group stabilizes the 4-methoxybenzyl carbocation. If the HCl salt absorbs excessive moisture (deliquescence) and is exposed to elevated temperatures, the localized acidic microenvironment can catalyze the hydrolytic cleavage of the PMB ether, yielding 4-methoxybenzyl alcohol and 3-(hydroxymethyl)piperidine.
Mechanistic degradation pathways of the free base vs. hydrochloride salt forms.
Comparative Physicochemical Data
The following table synthesizes the quantitative and qualitative differences between the two forms, grounded in the physicochemical behavior of piperidine derivatives[1][4].
| Property | Free Base | Hydrochloride (HCl) Salt | Mechanistic Rationale |
| Physical State | Viscous oil / Low-melting solid | White crystalline powder | Ionic bonds in the salt drastically increase crystal lattice energy. |
| Aqueous Solubility | < 1 mg/mL (Hydrophobic) | > 50 mg/mL (Highly Soluble) | The piperidinium cation readily dissociates and hydrates in polar solvents. |
| Oxidative Stability | Poor (Degrades in ambient air) | Excellent (Stable > 24 months) | Protonation of the amine eliminates nucleophilicity and oxidizability. |
| Hydrolytic Stability | Excellent (Stable to base) | Moderate (Requires dry storage) | PMB ether is sensitive to acid-catalyzed cleavage in the presence of moisture. |
| Hygroscopicity | High (Absorbs moisture & CO2 ) | Low (If highly crystalline) | Crystalline lattice resists moisture uptake compared to amorphous oils. |
| Handling / Storage | Inert gas (Argon/N2), -20°C | Ambient air, Desiccated, 2-8°C | Salt form eliminates the need for strict inert atmosphere handling. |
Validated Experimental Protocols
To objectively verify the stability profiles of these compounds, the following self-validating workflows must be employed. These protocols ensure mass balance and isolate specific degradation mechanisms.
Protocol A: Accelerated Forced Degradation (Stability-Indicating Assay)
This protocol isolates oxidative and hydrolytic vulnerabilities using High-Performance Liquid Chromatography (HPLC-UV/MS).
-
Sample Preparation: Prepare 1.0 mg/mL stock solutions of both the Free Base and the HCl salt in a chemically inert diluent (e.g., 50:50 Acetonitrile:Water, unbuffered).
-
Oxidative Stress: Transfer 1 mL of each stock to separate amber vials. Add 100 µL of 3% H2O2 . Incubate at 40°C for 24 hours.
-
Expected Outcome: The free base will show significant degradation (N-oxide peaks in LC-MS), while the HCl salt remains >98% intact.
-
-
Hydrolytic/Acidic Stress: Transfer 1 mL of the HCl salt stock to a vial. Add 100 µL of 0.1 N HCl. Incubate at 60°C for 48 hours.
-
Expected Outcome: Emergence of 4-methoxybenzyl alcohol ( Rt shift) due to acid-catalyzed ether cleavage.
-
-
Quenching & Analysis: Neutralize the stressed samples (if applicable), dilute 1:10 with mobile phase, and inject 10 µL onto a C18 column. Use a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile.
-
Validation: Calculate mass balance by ensuring the sum of the peak areas of the parent compound and degradants equals the peak area of the unstressed control.
Protocol B: Anhydrous Salt Formation & Isolation
To prevent the premature cleavage of the PMB ether during salt formation, an anhydrous workflow is strictly required.
-
Dissolution: Dissolve 1.0 eq of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether at 0°C under an argon atmosphere.
-
Acid Addition: Slowly add 1.05 eq of anhydrous HCl dissolved in dioxane (4M) dropwise via an addition funnel. Maintain the internal temperature below 5°C to prevent exothermic ether cleavage.
-
Crystallization: Stir the resulting white slurry for 1 hour at 0°C to maximize crystal yield.
-
Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous MTBE to remove unreacted free base.
-
Drying: Dry the crystalline solid in a vacuum oven at 30°C (with a desiccant trap) for 12 hours to remove residual solvent and trace moisture.
Anhydrous workflow for the synthesis and isolation of the hydrochloride salt.
Conclusion & Formulation Strategy
For researchers and drug development professionals, the hydrochloride salt is unequivocally the superior form for long-term storage, precise analytical weighing, and formulation into solid oral dosage forms. It effectively neutralizes the inherent oxidative and atmospheric instability of the piperidine secondary amine[3].
However, because the molecule contains an acid-sensitive PMB ether, the HCl salt is not invincible. It must be synthesized under strictly anhydrous conditions and stored in a desiccated environment to prevent moisture-induced, microenvironmental acidity from cleaving the ether linkage. If liquid formulations are required, the pH must be carefully buffered (typically between pH 5.5 and 7.5) to balance the stability of both the protonated amine and the ether group.
References
-
What is the stability of piperidine? Biosynce. Available at: [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer. Available at: [Link]
Sources
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